1-Benzyl-2-(4-methylphenyl)-4,5-dihydro-1H-imidazole
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Overview
Description
1-Benzyl-2-(p-tolyl)-4,5-dihydro-1H-imidazole is a heterocyclic compound that belongs to the imidazole family. Imidazoles are five-membered rings containing two nitrogen atoms at non-adjacent positions. This particular compound is characterized by the presence of a benzyl group and a p-tolyl group attached to the imidazole ring, making it a unique and versatile molecule in various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Benzyl-2-(p-tolyl)-4,5-dihydro-1H-imidazole typically involves the condensation of benzylamine with p-tolualdehyde in the presence of an acid catalyst. The reaction proceeds through the formation of an imine intermediate, which subsequently undergoes cyclization to form the imidazole ring. Commonly used acids for this reaction include hydrochloric acid and sulfuric acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods: On an industrial scale, the production of 1-Benzyl-2-(p-tolyl)-4,5-dihydro-1H-imidazole may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of solid acid catalysts, such as zeolites, can enhance the efficiency of the process and reduce the need for corrosive liquid acids. Additionally, solvent-free or green chemistry approaches may be employed to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions: 1-Benzyl-2-(p-tolyl)-4,5-dihydro-1H-imidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form imidazole N-oxides using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the imidazole ring can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol as solvent.
Substitution: Halogenating agents (e.g., bromine, chlorine), Friedel-Crafts catalysts (e.g., aluminum chloride).
Major Products Formed:
Oxidation: Imidazole N-oxides.
Reduction: Reduced imidazole derivatives.
Substitution: Halogenated or alkylated imidazole derivatives.
Scientific Research Applications
1-Benzyl-2-(p-tolyl)-4,5-dihydro-1H-imidazole has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its antimicrobial, antifungal, and anticancer properties.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-Benzyl-2-(p-tolyl)-4,5-dihydro-1H-imidazole involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, inhibiting their activity. Additionally, the benzyl and p-tolyl groups can enhance the compound’s binding affinity to hydrophobic pockets in proteins, leading to increased potency and selectivity.
Comparison with Similar Compounds
- 1-Benzyl-2-(p-methoxystyryl)-3-(p-tolyl)-1,2,3,4-tetrahydroquinazoline-4-one
- 2-(2-(1H-imidazol-1-yl)ethyl)-4-(1-benzyl-2-(substituted thio)-1H-imidazol-5-yl)-5-(substituted carbonyl)-6-methyl-1,4-dihydropyridine-3-substituted carboxylic acid
Uniqueness: 1-Benzyl-2-(p-tolyl)-4,5-dihydro-1H-imidazole stands out due to its specific substitution pattern, which imparts unique chemical reactivity and biological activity. The presence of both benzyl and p-tolyl groups allows for diverse functionalization and enhances its potential as a versatile scaffold in drug discovery and material science.
Properties
CAS No. |
61033-76-9 |
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Molecular Formula |
C17H18N2 |
Molecular Weight |
250.34 g/mol |
IUPAC Name |
1-benzyl-2-(4-methylphenyl)-4,5-dihydroimidazole |
InChI |
InChI=1S/C17H18N2/c1-14-7-9-16(10-8-14)17-18-11-12-19(17)13-15-5-3-2-4-6-15/h2-10H,11-13H2,1H3 |
InChI Key |
GFMAPWMVYVTINF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NCCN2CC3=CC=CC=C3 |
Origin of Product |
United States |
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